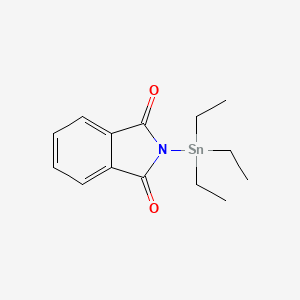

Triethyltin phthalimide

Description

Overview of Organotin Compounds: Classification and Significance in Modern Chemistry

Organotin compounds, or stannanes, are defined by the presence of at least one tin-carbon (Sn-C) bond. wikipedia.org Their systematic investigation began in the mid-19th century, with a rapid expansion of the field following the discovery of Grignard reagents, which provided a versatile method for creating Sn-C bonds. wikipedia.org These compounds are primarily classified based on the number of organic groups attached to the tin atom, leading to four main categories: mono-, di-, tri-, and tetraorganotins (R_nSnX_{4-n}, where R is an organic substituent and X is typically a halide, oxide, or other anionic group). tuvsud.comuu.nl

The significance of organotin compounds is widespread, with major applications as heat stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as biocides. uu.nlafirm-group.com For instance, diorganotin dithiolates are crucial in stabilizing PVC, while dibutyltin (B87310) dilaurate serves as a catalyst in polyurethane formation. wikipedia.org

Triorganotin Compounds within the Organometallic Landscape

Triorganotin compounds (R3SnX) represent a particularly important class within organometallic chemistry. acs.org They are characterized by a tin atom bonded to three organic groups and one anionic ligand. uu.nl These compounds often exhibit a trigonal bipyramidal geometry, with the organic groups in the equatorial positions and the more electronegative ligands in the axial positions. lupinepublishers.com Unlike tetraorganotin compounds, which have poor acceptor properties, the tin atom in triorganotin halides can expand its coordination number beyond four, readily forming five-coordinate complexes. lupinepublishers.com

Historically, triorganotin derivatives have been widely used as biocides, including fungicides and antifouling agents for marine vessels. wikipedia.orgtuvsud.com The biological activity of triorganotin compounds is generally higher than that of di- and mono-organotin compounds, with the nature of the organic groups significantly influencing this activity. nih.gov

The Phthalimide (B116566) Moiety: Structural Characteristics and Chemical Utility

Phthalimide is an organic compound with the formula C6H4(CO)2NH, an imide derivative of phthalic anhydride. wikipedia.org Structurally, it consists of a five-membered imide ring fused to a benzene (B151609) ring. This planar, bicyclic framework is a key feature that contributes to its chemical properties. longdom.org Phthalimide is a white solid that is sparingly soluble in water but dissolves in basic solutions due to the acidity of the N-H proton (pKa ≈ 8.3). wikipedia.orgchemcess.com

The chemical utility of the phthalimide moiety is extensive. It is a fundamental building block in organic synthesis, famously used in the Gabriel synthesis as a masked form of ammonia (B1221849) to prepare primary amines. vulcanchem.com The phthalimide group can be introduced into molecules and later removed under specific conditions, making it a valuable protecting group. vulcanchem.com Furthermore, phthalimide derivatives are recognized as important pharmacophores in medicinal chemistry, with compounds like thalidomide (B1683933) showcasing a range of biological activities. longdom.orgnih.govresearchgate.net Its derivatives are explored for applications in pharmaceuticals, agrochemicals, and materials science. longdom.orgontosight.ai

Conceptual Framework for Investigating Triethyltin (B1234975) Phthalimide Systems

The investigation of triethyltin phthalimide brings together two distinct yet complementary areas of chemistry. This section outlines the conceptual basis for studying such hybrid systems.

Bridging Organotin and Imide Coordination Chemistry

The synthesis and characterization of this compound represent a clear bridge between organotin chemistry and the coordination chemistry of imide ligands. The core of this connection is the formation of a covalent bond between the triethyltin ((C2H5)3Sn+) cation and the phthalimide anion. vulcanchem.com The reactivity of this Sn-N bond is a central point of interest. For example, similar to potassium phthalimide in the Gabriel synthesis, the Sn-N bond in this compound can be cleaved by nucleophiles. vulcanchem.com

The coordination environment of the tin atom is another critical aspect. While triorganotin halides often form five-coordinate adducts, the structure of this compound depends on the nature of the bonding and intermolecular interactions. wikipedia.orglupinepublishers.com Spectroscopic studies, such as 119Sn NMR, are crucial for determining the coordination number of the tin atom in both solid and solution states. acs.orgniscpr.res.in Research on related organotin derivatives of N-hydroxyphthalimide has shown that both four-coordinate monomers and five- or six-coordinate polymers can form, depending on the reaction stoichiometry and the potential for intermolecular coordination from the carbonyl groups. niscpr.res.in

Research Objectives for this compound Systems

The primary research objectives for studying this compound systems encompass several key areas:

Synthesis and Structural Elucidation: Developing efficient and mild synthetic routes is a fundamental goal. vulcanchem.com A common method involves the reaction of triethyltin chloride with phthalimide in the presence of a base. vulcanchem.com Characterization using techniques like FT-IR, NMR (1H, 13C, 119Sn), and mass spectrometry is essential to confirm the structure and purity of the compound. nih.govnih.govresearchgate.net X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the tin atom. acs.org

Reactivity Studies: Investigating the chemical reactivity of the Sn-N bond is crucial. vulcanchem.com This includes studying its stability, particularly its susceptibility to hydrolysis, and its reactions with various nucleophiles. vulcanchem.com Such studies provide insight into its potential as a reagent or intermediate in organic synthesis.

Exploring Potential Applications: While direct applications are not extensively documented, the structural analogy to other known compounds suggests potential uses. vulcanchem.com For instance, it could serve as a precursor for other triorganotin reagents or be investigated for its potential biological activity, drawing parallels from the known properties of both triethyltin compounds and phthalimide derivatives. vulcanchem.comontosight.ai

Interactive Data Table: Physicochemical Properties

Below is a table summarizing key physicochemical properties for the components and the final compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Triethyltin | C6H15Sn | 205.89 nih.gov |

| Phthalimide | C8H5NO2 | 147.13 wikipedia.org |

| This compound | C14H19NO2Sn | 352.02 vulcanchem.com |

Properties

CAS No. |

53583-69-0 |

|---|---|

Molecular Formula |

C14H19NO2Sn |

Molecular Weight |

352.02 g/mol |

IUPAC Name |

2-triethylstannylisoindole-1,3-dione |

InChI |

InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |

InChI Key |

OTTQJYPKVDFFHD-UHFFFAOYSA-M |

Canonical SMILES |

CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organotin compounds, offering precise information on the carbon-hydrogen framework, and directly probing the tin atom's coordination environment.

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within triethyltin (B1234975) phthalimide (B116566), confirming the presence of both the ethyl groups attached to the tin atom and the aromatic protons of the phthalimide ring.

The spectrum of the free phthalimide ligand typically displays a complex multiplet in the aromatic region, around 7.76-7.85 ppm, corresponding to the four protons of the benzene (B151609) ring. chemicalbook.comresearchgate.net Upon formation of the triethyltin complex, these aromatic proton signals are expected to show a slight shift, reflecting the change in the electronic environment caused by the introduction of the organotin group.

The triethyltin group gives rise to characteristic signals in the upfield region of the spectrum. These signals typically appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). A key feature in the ¹H NMR spectra of organotin compounds is the presence of satellite peaks flanking the main signals of the protons on the carbon atoms bonded to tin. rsc.org These satellites arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of this coupling, denoted as the coupling constant J(¹¹⁹Sn-¹H), is typically between 49 and 61 Hz for trimethyltin (B158744) compounds and provides valuable information about the hybridization and coordination geometry of the tin center. rsc.org

| Assignment | Phthalimide (Ligand) δ (ppm) | Triethyltin Phthalimide (Complex) Expected δ (ppm) | Key Features in Complex |

|---|---|---|---|

| Aromatic-H (Phthalimide) | ~7.85 (multiplet) chemicalbook.com | Slight shift from ligand value | Indicates electronic environment change |

| -CH₂- (Ethyl) | N/A | ~1.2 - 1.5 (quartet) | Shows coupling to -CH₃ protons and tin satellites |

| -CH₃ (Ethyl) | N/A | ~1.1 - 1.3 (triplet) | Shows coupling to -CH₂- protons and tin satellites |

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton of the molecule.

For the free phthalimide ligand, the ¹³C NMR spectrum shows distinct signals for the aromatic carbons and a characteristic downfield signal for the carbonyl (C=O) carbons, typically observed around 167 ppm. plos.orgresearchgate.net The aromatic carbons of the phthalimide ring resonate in the 123-135 ppm range. nih.gov

Upon coordination to the triethyltin moiety, the chemical shifts of the phthalimide carbons, particularly the carbonyl carbon, are expected to change. A shift in the C=O resonance indicates a change in its electronic density, which can suggest a direct interaction or coordination with the tin atom. The ethyl carbons of the triethyltin group appear in the upfield region of the spectrum. Similar to ¹H NMR, the carbon signals of the ethyl groups directly attached to tin exhibit satellite peaks due to J(Sn-C) coupling. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is highly sensitive to the geometry at the tin center and can be instrumental in determining its coordination number.

| Assignment | Phthalimide (Ligand) δ (ppm) | This compound (Complex) Expected δ (ppm) | Key Features in Complex |

|---|---|---|---|

| C=O (Carbonyl) | ~167 plos.org | Shift from ligand value | Sensitive to coordination with tin |

| Aromatic-C (quaternary) | ~132 | Slight shift from ligand value | - |

| Aromatic-C (CH) | ~124, ~135 nih.gov | Slight shift from ligand value | - |

| -CH₂- (Ethyl) | N/A | ~10 - 15 | ¹J(¹¹⁹Sn-¹³C) coupling satellites |

| -CH₃ (Ethyl) | N/A | ~8 - 12 | ²J(¹¹⁹Sn-¹³C) coupling satellites |

¹¹⁹Sn NMR is the most direct spectroscopic tool for investigating the electronic and structural environment of the tin atom in organotin compounds. northwestern.edu The ¹¹⁹Sn chemical shift (δ) covers a very wide range (over 5000 ppm) and is extremely sensitive to the coordination number of the tin atom and the nature of the groups attached to it. northwestern.eduhuji.ac.il

For tetraorganotin compounds (R₄Sn), which are tetracoordinated, the chemical shifts typically appear in a predictable range. When an electronegative atom like nitrogen from the phthalimide ligand replaces a carbon group, a shift is observed. More importantly, an increase in the coordination number from four to five or six results in a significant upfield shift (to more negative ppm values).

In this compound, the tin atom can be either four-coordinate (possessing a simple Sn-N covalent bond) or five-coordinate if one of the carbonyl oxygens of the phthalimide ligand forms an intramolecular dative bond to the tin center. A four-coordinate structure would be expected to have a ¹¹⁹Sn chemical shift in the range typical for R₃SnX compounds, whereas a five-coordinate structure would show a substantial upfield shift. For example, fully pentacoordinate tin compounds can show upfield shifts of several hundred ppm compared to their tetracoordinate analogues. researchgate.net Therefore, the observed ¹¹⁹Sn chemical shift is a powerful diagnostic tool for determining the precise coordination geometry at the tin atom in the solid state and in solution.

| Coordination Environment | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) | Relevance to this compound |

|---|---|---|

| Four-coordinate (Tetracoordinated) R₃SnX | +200 to -60 | Expected for a simple Sn-N bonded structure. |

| Five-coordinate (Pentacoordinated) R₃SnX·L | 0 to -200 | Expected if intramolecular C=O--->Sn coordination occurs. |

| Six-coordinate (Hexacoordinated) R₃SnX·L₂ | -150 to -400 | Less likely, but possible with intermolecular interactions. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and determining how their bonding characteristics change upon complexation.

FTIR spectroscopy is highly effective for studying the coordination of the phthalimide ligand to the triethyltin cation. The analysis focuses on the shifts of characteristic vibrational bands of the ligand upon complex formation and the appearance of new bands corresponding to the tin-ligand bonds.

The FTIR spectrum of free phthalimide is characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups. These typically appear as symmetric and asymmetric stretches in the region of 1700-1800 cm⁻¹. mdpi.com When the triethyltin group binds to the nitrogen atom, the electronic structure of the imide is perturbed. If one of the carbonyl oxygens further coordinates to the tin atom to form a five-coordinate species, the bond order of that C=O group would decrease. This weakening of the bond results in a shift of its stretching frequency to a lower wavenumber (a redshift). The magnitude of this shift provides an indication of the strength of the Sn-O coordination.

Furthermore, the formation of the complex is confirmed by the appearance of new absorption bands in the far-infrared region (below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed Sn-C bonds of the ethyl groups and the crucial Sn-N bond.

| Vibrational Mode | Phthalimide (Ligand) Frequency (cm⁻¹) | This compound (Complex) Expected Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=O) asymmetric | ~1770 | Shift to lower frequency | Indicates coordination of C=O to Sn atom |

| ν(C=O) symmetric | ~1745 | Shift to lower frequency | Indicates coordination of C=O to Sn atom |

| ν(Sn-C) | N/A | ~500 - 550 | Confirms presence of Sn-Ethyl bonds |

| ν(Sn-N) | N/A | ~400 - 450 | Direct evidence of the bond between tin and the phthalimide nitrogen |

Raman spectroscopy is a complementary vibrational technique to FTIR. While specific Raman spectral data for this compound are not extensively documented, the technique can provide valuable structural information. For certain molecular vibrations, particularly symmetric stretches of non-polar bonds, Raman scattering can be more intense and informative than the corresponding IR absorption.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibration of the Sn-C bonds, which often gives rise to a strong band in the spectrum. The Sn-N stretching vibration may also be observable. By comparing the Raman and FTIR spectra, a more complete picture of the vibrational modes of the molecule can be assembled, aiding in the confirmation of the proposed structure. The presence or absence of certain bands in either spectrum can also provide clues about the molecule's symmetry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for the unambiguous determination of a compound's elemental formula. For this compound, with a chemical formula of C₁₄H₁₉NO₂Sn, the expected monoisotopic mass can be calculated with high precision.

Table 1: Theoretical Isotopic Mass Distribution for C₁₄H₁₉NO₂Sn

| Isotope | Abundance (%) |

|---|---|

| ¹¹⁶Sn | 14.54 |

| ¹¹⁷Sn | 7.68 |

| ¹¹⁸Sn | 24.22 |

| ¹¹⁹Sn | 8.59 |

| ¹²⁰Sn | 32.58 |

| ¹²²Sn | 4.63 |

Note: This table represents the expected distribution based on the natural abundance of tin isotopes. The most abundant isotope, ¹²⁰Sn, would yield the most intense peak in the isotopic cluster of the molecular ion.

Fragmentation Pattern Analysis

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of a molecule, offering valuable clues about its structural components. The fragmentation of this compound upon ionization would be expected to proceed through several characteristic pathways, primarily involving the cleavage of the tin-carbon and tin-nitrogen bonds, as well as fragmentation of the phthalimide and triethyltin moieties.

A plausible fragmentation pathway would involve the initial loss of ethyl radicals (•C₂H₅) from the triethyltin group. Subsequent losses of ethene (C₂H₄) through a hydrogen rearrangement are also common for organotin compounds. The phthalimide group can also undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) or the formation of a stable benzoyl cation.

Table 2: Plausible Mass Fragments of this compound

| Fragment Ion | m/z (for ¹²⁰Sn) | Proposed Structure/Loss |

|---|---|---|

| [Sn(C₂H₅)₃]⁺ | 207 | Triethyltin cation |

| [Sn(C₂H₅)₂]⁺ | 178 | Loss of an ethyl radical from [Sn(C₂H₅)₃]⁺ |

| [Sn(C₂H₅)]⁺ | 149 | Loss of two ethyl radicals from [Sn(C₂H₅)₃]⁺ |

| [C₈H₄O₂N]⁻ | 146 | Phthalimide anion |

| [C₇H₄O]⁺ | 104 | Benzoyl cation from phthalimide fragmentation |

Note: The m/z values are calculated based on the most abundant tin isotope (¹²⁰Sn) and the most common isotopes of the other elements. The observed spectrum would show clusters of peaks corresponding to the different tin isotopes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to its chemical environment.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the phthalimide chromophore. Phthalimide itself exhibits strong absorption bands in the ultraviolet region. The attachment of the triethyltin group is not expected to significantly shift these absorptions into the visible region but may cause subtle shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Photoluminescence, or fluorescence, is the emission of light from a molecule after it has absorbed light. Many phthalimide derivatives are known to be fluorescent. The emission properties, including the wavelength of maximum emission and the quantum yield, are highly dependent on the substituents and the solvent environment. While specific experimental data for this compound are not available, it is plausible that it would exhibit fluorescence, likely in the UV or blue region of the spectrum, originating from the excited state of the phthalimide moiety.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

The coordination geometry around the tin atom in organotin compounds is a key structural feature. In triorganotin compounds of the type R₃SnX, the tin center can adopt various coordination numbers and geometries, commonly four or five. semanticscholar.orgresearchgate.net

In the case of this compound, the tin atom is bonded to three ethyl groups and the nitrogen atom of the phthalimide group. In a simple tetrahedral geometry, the tin would be four-coordinate. However, the presence of the carbonyl oxygen atoms of the phthalimide ligand raises the possibility of intramolecular coordination, leading to a higher coordination number. If one or both of the carbonyl oxygens coordinate to the tin center, a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry could be adopted. semanticscholar.orgresearchgate.net

In a five-coordinate trigonal bipyramidal geometry, the three ethyl groups would likely occupy the equatorial positions, with the phthalimide nitrogen and a coordinating carbonyl oxygen in the axial positions. semanticscholar.org The determination of the precise coordination geometry, including the Sn-N and any Sn-O bond lengths and the C-Sn-C and C-Sn-N bond angles, would require a definitive single-crystal X-ray structure analysis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethene |

Intermolecular Interactions and Supramolecular Assembly

Similarly, there is no published research detailing the intermolecular interactions and supramolecular assembly of this compound. Studies on other phthalimide derivatives often reveal the presence of non-covalent interactions such as π-π stacking and hydrogen bonding, which influence the crystal packing and physical properties of the material. However, without crystallographic data for this compound, any discussion of its supramolecular chemistry would be purely speculative.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a standard technique for characterizing the crystalline nature of a bulk material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid. No PXRD data for this compound has been found in the surveyed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. While the theoretical elemental composition of this compound can be calculated from its formula (C14H19NO2Sn), no published experimental data from elemental analysis could be retrieved to verify these values.

The theoretical elemental composition is presented below for reference.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 14 | 168.154 | 47.76% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 5.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.98% |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.09% |

| Tin | Sn | 118.710 | 1 | 118.710 | 33.73% |

| Total | 352.021 | 100.00% |

Coordination Chemistry Principles of Triethyltin Phthalimide Systems

Nature of the Tin-Nitrogen Bond

The bond between the tin atom and the nitrogen of the phthalimide (B116566) ligand is a critical feature of the molecule, exhibiting both covalent and ionic characteristics. This bond is more labile than the stable tin-carbon bonds of the ethyl groups.

Covalent Characteristics and Electron Density Distribution

The tin-nitrogen (Sn-N) bond in triethyltin (B1234975) phthalimide is fundamentally a single covalent bond. However, due to the significant difference in electronegativity between tin (approx. 1.96 on the Pauling scale) and nitrogen (approx. 3.04), the bond is highly polarized. This polarization results in a high degree of ionic character, with a significant partial positive charge on the tin atom and a partial negative charge on the nitrogen atom.

Theoretical studies, such as Natural Bonding Orbital (NBO) analysis on related Sn-N systems, confirm that the bonding orbitals are highly polarized towards the more electronegative nitrogen atom nih.gov. The electron density is not evenly distributed along the bond axis but is concentrated around the nitrogen atom nih.gov. This uneven distribution is a hallmark of a polar covalent bond. The length of the Sn-N bond is a key indicator of its covalent nature. While no specific crystallographic data for triethyltin phthalimide is available, typical Sn-N single bond lengths in related four-coordinate organotin amides and imides fall in the range of 2.05 to 2.11 Å.

Dative Interactions and Lewis Acidity of the Tin Center

The tin atom in the triethyltin moiety is an effective Lewis acid, capable of accepting electron density into its vacant 5d orbitals. The Lewis acidity of organotin compounds follows the general trend RSnX₃ > R₂SnX₂ > R₃SnX > R₄Sn. While the triethyltin cation is the least acidic in this series, it is still sufficiently electrophilic to form coordinate bonds with Lewis bases researchgate.netresearchgate.net.

In the context of this compound, the primary Sn-N bond is formed by the reaction of a triethyltin precursor with a phthalimide salt. However, the Lewis acidity of the tin center can lead to further interactions. In the solid state or in the presence of other donor molecules, the tin atom can expand its coordination sphere by accepting a lone pair of electrons from a donor atom (like an oxygen from a carbonyl group of a neighboring phthalimide molecule), forming a dative bond. A dative bond, also known as a coordinate covalent bond, is a two-electron bond where both electrons are provided by the same atom (the Lewis base) researchgate.nettaylorandfrancis.comquora.com. Such an interaction would lead to a higher coordination number for the tin atom, typically five. This interaction is weaker and longer than a standard covalent bond researchgate.net.

Table 4.1: Comparison of Bond Types

| Feature | Covalent Bond | Dative Bond |

| Electron Origin | Each atom contributes one electron | Both electrons from one atom (Lewis Base) |

| Interaction | Orbital overlap | Lewis Acid-Base interaction |

| Strength | Generally strong | Generally weaker than covalent |

| Example | Sn-C bonds in triethyltin | Intermolecular Sn---O=C interaction |

Coordination Geometries and Stereochemistry of Tin

The number and nature of the groups attached to the tin atom, along with its ability to expand its coordination sphere, determine the geometry and stereochemistry of the complex.

Common Coordination Numbers for Triorganotin Compounds

For triorganotin(IV) compounds with the general formula R₃SnX, where X is an electronegative group like the phthalimide anion, the tin atom typically exhibits a coordination number of four or five. In non-coordinating solvents or in the gas phase, a four-coordinate, distorted tetrahedral geometry is common. However, the pronounced Lewis acidity of the tin center often leads to the formation of five-coordinate adducts, even with weak Lewis bases, or through intermolecular self-association in the solid state. Six-coordinate geometries are less common for R₃SnX compounds but can occur with strongly chelating ligands. The coordination number can often be inferred from ¹¹⁹Sn NMR spectroscopy, as the chemical shift is highly sensitive to the coordination environment of the tin nucleus researchgate.netrsc.orgnorthwestern.eduhuji.ac.ilrsc.org.

Table 4.2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm vs. SnMe₄) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal / Square Pyramidal | -90 to -300 |

| 6 | Octahedral | -210 to -500 |

Distorted Trigonal Bipyramidal Geometries and Related Structures

When this compound adopts a five-coordinate geometry, the structure is most commonly a distorted trigonal bipyramidal (TBP) arrangement rsc.orgresearchgate.net. In an ideal TBP geometry, the three ethyl groups would occupy the equatorial positions, forming a trigonal plane with C-Sn-C bond angles of approximately 120°. The more electronegative phthalimide nitrogen atom and the donor atom from the fifth coordinating species would occupy the two axial positions, ideally with an N-Sn-(donor) angle of 180°.

In practice, this geometry is almost always distorted due to steric repulsion between the bulky ligands and crystal packing forces. The axial bonds are typically longer and weaker than the equatorial bonds. The structure can be described as being on a continuum between a perfect trigonal bipyramid and a square pyramid (SP). The degree of distortion is often quantified by the geometry index, tau (τ₅), where τ₅ = 1 for a perfect TBP and τ₅ = 0 for a perfect SP researchgate.net. For most R₃SnX compounds, the geometry is much closer to TBP (τ₅ > 0.5).

Influence of the Phthalimide Ligand on Coordination Mode

Electronic Effects : The phthalimide anion is an N-donor ligand. The two carbonyl groups attached to the five-membered ring are strongly electron-withdrawing. This delocalization of the nitrogen's lone pair into the carbonyl groups reduces its basicity compared to a simple alkyl amine. This reduced basicity weakens the Sn-N covalent bond to some extent. Concurrently, the oxygen atoms of the carbonyl groups become potential Lewis base sites, capable of forming intermolecular dative bonds (Sn---O=C) with the Lewis acidic tin center of a neighboring molecule, leading to the formation of polymeric chains in the solid state. This bridging behavior is a common structural motif in organotin carboxylates and related compounds.

Steric Effects : The phthalimide group is a bulky, planar, and rigid ligand. Its size, in conjunction with the three flexible ethyl groups on the tin atom, creates significant steric hindrance around the metal center rsc.orgnih.gov. This steric crowding influences the bond angles of the resulting complex, forcing them to deviate from idealized tetrahedral or trigonal bipyramidal geometries. The steric bulk would also influence the accessibility of the tin center to other potential ligands, affecting its ability to form higher-coordinate adducts.

Table 4.3: Spectroscopic Signatures Influenced by the Phthalimide Ligand

| Spectroscopic Technique | Observed Feature | Interpretation |

| Infrared (IR) Spectroscopy | Shift in C=O stretching frequency | The carbonyl (C=O) stretching frequency of the phthalimide ligand (typically ~1715-1770 cm⁻¹) can shift upon coordination. If the carbonyl oxygen engages in intermolecular bonding with tin, a shift to a lower frequency (red shift) is expected due to the weakening of the C=O bond rsc.orgiitd.ac.inunitechlink.com. |

| ¹H & ¹³C NMR Spectroscopy | Changes in chemical shifts of phthalimide protons/carbons | The chemical shifts of the aromatic protons and carbons of the phthalimide ring will be altered upon bonding to the triethyltin group, reflecting the change in the electronic environment. |

| ¹¹⁹Sn NMR Spectroscopy | Chemical shift value | The specific chemical shift for ¹¹⁹Sn would definitively indicate the coordination number (likely four or five) of the tin atom in solution, reflecting the overall electronic and steric environment imposed by the ethyl and phthalimide groups northwestern.edu. |

Monodentate vs. Multidentate Coordination Possibilities

The phthalimide anion possesses three potential donor atoms: the imide nitrogen and the two carbonyl oxygen atoms. This allows for several modes of coordination to a metal center.

Monodentate Coordination: In this mode, only one of the three potential donor atoms binds to the tin center. This is the most common mode observed in related organotin-imide complexes. A ligand that connects to a central metal through only one atom is termed monodentate.

Multidentate Coordination: Ligands that can bind to a metal center through more than one donor atom are known as multidentate or chelating ligands. While theoretically possible for the phthalimide anion to act as a bidentate ligand (e.g., through one oxygen and the nitrogen), this is sterically less favorable in trialkyltin complexes and not commonly observed. The geometry around the tin atom in triorganotin compounds typically favors monodentate ligation to form five-coordinate structures.

In the context of this compound, the phthalimide anion acts as a monodentate ligand.

N-Coordination vs. Oxygen-Coordination

Given the monodentate nature of the phthalimide ligand in this system, a critical question arises regarding the specific site of coordination: the imide nitrogen or one of the carbonyl oxygens.

N-Coordination: The nitrogen atom of the phthalimide anion carries a formal negative charge after deprotonation, making it a strong Lewis base and a prime candidate for coordination to the electrophilic tin atom. Spectroscopic and structural studies of various metal-phthalimide complexes confirm that coordination commonly occurs through the nitrogen atom. rsc.orgresearchgate.net In related organotin complexes, evidence from techniques like infrared (IR) and NMR spectroscopy, such as the presence of ν(Sn-N) vibrational bands, points towards the formation of a tin-nitrogen bond. nih.gov

O-Coordination: Coordination through a carbonyl oxygen is also possible, which would result in a different isomeric form. However, the delocalization of the negative charge across the N-C=O system makes the nitrogen atom the more nucleophilic center. While O-coordination is seen in some metal-imide complexes, it is less common for organotin systems where the Sn-N bond is generally favored.

For this compound, the coordination is established to occur through the nitrogen atom , forming a stable Sn-N bond. This results in a neutral complex where the triethyltin group is covalently bonded to the nitrogen of the phthalimide moiety.

Structural Isomerism and Polymorphism in Organotin Imido Complexes

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. libretexts.org Organotin imido complexes, including this compound, can theoretically exhibit several forms of isomerism.

Coordination Isomerism: This would involve a different distribution of ligands between the cationic and anionic parts of a salt, which is not applicable to the neutral this compound molecule.

Linkage Isomerism: This type of isomerism arises when a ligand can coordinate to the metal center through different atoms. uomustansiriyah.edu.iq As discussed in section 4.3.2, the phthalimide ligand could potentially bind through nitrogen or oxygen. The N-coordinated and the hypothetical O-coordinated forms of this compound would be linkage isomers. The N-coordinated isomer is the experimentally observed and more stable form.

Distortion Isomerism: This is the most common form of isomerism in organotin compounds, where isomers differ only by the degree of distortion in Sn-L bond distances and L-Sn-L bond angles. researchgate.net Different crystal packing forces can lead to slight variations in the coordination geometry around the tin atom, resulting in distinct distortion isomers.

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While specific studies on the polymorphism of this compound are not extensively documented, organotin compounds, in general, are known to exhibit this phenomenon. Different crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs, which may vary in their physical properties.

| Isomerism Type | Description | Relevance to this compound |

|---|---|---|

| Linkage Isomerism | Coordination of a ligand through different donor atoms (e.g., N vs. O). | Exists theoretically between the stable N-coordinated form and a hypothetical O-coordinated form. |

| Distortion Isomerism | Variations in bond lengths and angles around the central tin atom. researchgate.net | Highly probable; minor structural variations can arise from different crystal packing environments. |

| Polymorphism | Existence of multiple distinct crystal structures for the same compound. | Possible, as is common for organotin complexes, but not specifically detailed in available literature. |

Supramolecular Interactions in Solid State

Hydrogen Bonding Networks

Although the primary imide proton of phthalic acid is absent in this compound due to the Sn-N bond formation, weak hydrogen bonds can still play a significant role in the crystal structure. These interactions typically involve C-H donors from the ethyl groups or the aromatic ring of the phthalimide, and the carbonyl oxygen atoms as acceptors.

C-H···O Interactions: The carbonyl oxygens of the phthalimide group are effective hydrogen bond acceptors. They can form weak hydrogen bonds with hydrogen atoms on the ethyl groups of neighboring tin centers (C₂H₅-H···O=C) or with hydrogens on the aromatic rings of adjacent phthalimide moieties (Cₐᵣ-H···O=C). These interactions, though individually weak, can collectively form extensive networks that stabilize the crystal lattice. researchgate.net

Aromatic Stacking Interactions (Pi-Pi Interactions)

The planar, electron-deficient aromatic ring of the phthalimide group is highly susceptible to engaging in π-π stacking interactions. nih.govmdpi.com This is a significant stabilizing force in the solid-state structures of many phthalimide-containing compounds.

Parallel-Displaced Stacking: In this arrangement, the aromatic rings of adjacent phthalimide molecules overlap in a parallel fashion but are offset from one another. This geometry minimizes electrostatic repulsion while maximizing attractive van der Waals forces.

T-shaped or Edge-to-Face Stacking: Here, a hydrogen atom on the edge of one aromatic ring points towards the face of a neighboring aromatic ring.

In the crystal lattice of compounds containing phthalimide, it is common to observe extensive π-π stacking interactions that organize the molecules into columns or layers. nih.gov The mean interplanar separation in such stacks is typically in the range of 3.4 to 3.7 Å. nih.gov These aromatic interactions are a dominant feature in the supramolecular assembly of this compound.

| Interaction Type | Description | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bonding (C-H···O) | Weak electrostatic attraction between a C-H bond and a carbonyl oxygen atom. researchgate.net | H···O distances typically range from 2.2 to 2.8 Å. |

| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. nih.gov | Parallel-displaced with interplanar distances of ~3.4 - 3.7 Å. nih.gov |

Reactivity and Reaction Mechanisms

Fundamental Reactivity Patterns of Organotin Imides

The reactivity of organotin imides, such as triethyltin (B1234975) phthalimide (B116566), is primarily dictated by the nature of the tin-nitrogen bond and the coordination environment of the tin atom. The tin center is electrophilic and susceptible to coordination by Lewis bases, while the Sn-N bond is polar and can be cleaved by various reagents.

The tin atom in triorganotin compounds (R₃SnX) readily expands its coordination number from four to five or even six, a phenomenon driven by the Lewis acidic character of the tin center. In triethyltin phthalimide, the tin atom is formally four-coordinate. However, in the presence of donor solvents or other nucleophilic species (ligands), it can form five-coordinate adducts. gelest.com

These complexes typically adopt a distorted trigonal bipyramidal geometry, where the three ethyl groups occupy the equatorial positions to minimize steric hindrance, while the more electronegative phthalimide group and the incoming ligand occupy the axial positions. scispace.com The general equation for a ligand substitution or coordination expansion reaction can be represented as:

(CH₃CH₂)₃Sn(Phth) + L ⇌ [(CH₃CH₂)₃Sn(Phth)(L)]

Where "Phth" represents the phthalimide moiety and "L" is a neutral Lewis basic ligand (e.g., pyridine, amines, phosphines). The stability and structure of these adducts are significantly influenced by the steric bulk of the alkyl groups attached to the tin atom. doi.org While smaller groups like methyl and n-butyl can allow for the formation of polymeric chains through intermolecular coordination in the solid state, bulkier groups tend to prevent such interactions. doi.org

Table 1: Influence of Steric Hindrance on Coordination in Triorganotin(IV) Complexes

| R Group on Tin (R₃Sn-) | Typical Coordination Number | Observed Solid-State Structure | Rationale |

| Methyl, n-Butyl | 5 | 1D Polymeric Chains | Smaller spatial resistance allows for intermolecular Sn---N or Sn---O interactions. doi.org |

| Phenyl, Cyclohexyl | 5 | Monomeric | Larger steric bulk prevents intermolecular coordination, resulting in discrete molecules. doi.org |

This table illustrates general trends observed in related triorganotin complexes with N-heterocyclic ligands.

The hydrolytic stability of this compound is a balance between the robustness of the tin-carbon bonds and the susceptibility of the tin-nitrogen bond. Generally, tin-carbon bonds in trialkyltin compounds are stable to water under neutral conditions and are only cleaved by strong acids. wikipedia.org However, the tin-nitrogen bond is more labile and can be considered analogous to tin-halide or tin-carboxylate bonds, which are known to undergo hydrolysis.

Hydrolysis would likely proceed via nucleophilic attack of water at the tin center, leading to the cleavage of the Sn-N bond to form triethyltin hydroxide (B78521) and phthalimide. The triethyltin hydroxide can then undergo condensation to form bis(triethyltin) oxide.

(CH₃CH₂)₃Sn(Phth) + H₂O → (CH₃CH₂)₃SnOH + Phthalimide

2 (CH₃CH₂)₃SnOH → [(CH₃CH₂)₃Sn]₂O + H₂O

The thermal decomposition of organotin compounds is a complex, multi-step process. Studies on related organotin carboxylates, such as organotin derivatives of n-butyl hydrogenphthalate, provide a model for the thermal degradation of this compound. sid.ir The decomposition typically begins with the loss of the organic groups attached to the tin atom, followed by the breakdown of the phthalimide moiety, ultimately yielding a residue of tin oxide (SnO₂).

Table 2: Illustrative Thermal Decomposition Stages for Organotin Phthalate Derivatives

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Components |

| 1 | 50 - 270 | 25 - 35 | Alkyl groups (e.g., butane, octane) from the tin center and side chains of the ligand. |

| 2 | 270 - 550 | 30 - 40 | Phthalic anhydride, CO, CO₂ from the decomposition of the phthalate ligand. |

| 3 | 550 - 1000 | 5 - 10 | Remaining organic fragments. |

Data adapted from the thermal analysis of di- and tri-organotin(IV) complexes of n-butyl hydrogenphthalate and serve as a general model. sid.ir The final residue is typically tin(IV) oxide.

Reactions of the Phthalimide Moiety within the Organotin Complex

While the tin center is a primary site of reactivity, the phthalimide ligand itself can undergo characteristic reactions, provided the Sn-N bond remains intact or is cleaved as part of the reaction mechanism.

The phthalimide ring is susceptible to nucleophilic attack at its carbonyl carbons, leading to ring-opening. This reaction is well-documented for various N-substituted phthalimides and is expected to be a primary reaction pathway for this compound when treated with strong nucleophiles. cmu.edu The triethyltin group can be considered a bulky, electronically neutral N-substituent.

Common nucleophiles that induce ring-opening include amines, hydrazines, and alkoxides. For example, reaction with hydrazine is a classic method for the deprotection of phthalimide-protected amines (the Gabriel synthesis), which proceeds through the formation of a stable phthalhydrazide byproduct. cmu.edu Similarly, primary amines can open the ring to form N,N'-disubstituted phthalamides. nih.gov

Table 3: Nucleophilic Ring-Opening Reactions of Phthalimides

| Nucleophile | Reaction Conditions | Product Type |

| Hydrazine (N₂H₄) | Ethanol, Room Temp | Phthalamide derivative, leading to a free amine (after cleavage of Sn-N bond) and phthalhydrazide. cmu.edu |

| Primary Amines (R-NH₂) | DMF, Room Temp | N-Substituted phthalamide. nih.gov |

| 2-Aminoethanol | Ethanol, Room Temp | Amide-ester derivative. cmu.edu |

| Sodium Borohydride (NaBH₄) / Alcohol | Two-stage, one-pot | Ring-opened intermediate followed by reduction to yield a primary amine. organic-chemistry.org |

This table summarizes reactions known for N-substituted phthalimides, which serve as models for the reactivity of the phthalimide moiety in the title compound.

The phthalimide structure contains an aromatic ring that can, in principle, undergo chemical modification. The two carbonyl groups are deactivating, making electrophilic aromatic substitution (e.g., nitration, halogenation) on the phthalimide's benzene (B151609) ring challenging but feasible under forcing conditions.

More commonly, derivatization involves modifying substituents already present on the phthalimide ring or utilizing the entire N-substituted phthalimide as a building block in further transformations. nih.gov For instance, N-sulfenylphthalimides, where a sulfur atom is attached to the nitrogen, are used as powerful electrophilic sulfenylating agents. nih.gov This highlights the ability of the phthalimide scaffold to carry and activate other functional groups. While direct modification of the unsubstituted phthalimide ring in this compound is less common, the compound could be synthesized from an already functionalized phthalimide, allowing for a wide range of derivatives.

Role of this compound as a Reagent in Organic Synthesis

Beyond its own reactivity, this compound has potential applications as a specialized reagent in organic synthesis, primarily leveraging the properties of the organotin group and the lability of the Sn-N bond.

One potential role is as a catalyst . Organotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in reactions like polyurethane formation, esterification, and transesterification. afirm-group.comatamanchemicals.com this compound could exhibit similar catalytic activity, with the tin atom acting as a Lewis acid to activate substrates containing hydroxyl or carboxyl groups.

Another significant potential application is as a phthalimide transfer agent . The polarity and relative weakness of the Sn-N bond allow this compound to act as a source of the phthalimide anion, [(Phth)⁻], for nucleophilic reactions. This would be analogous to the use of potassium phthalimide in the Gabriel synthesis but with different solubility and reactivity profiles due to the lipophilic triethyltin group. It could be used to introduce a phthalimide group onto an alkyl or acyl halide, with the triethyltin halide formed as a stable, soluble byproduct.

R-X + (CH₃CH₂)₃Sn(Phth) → R-(Phth) + (CH₃CH₂)₃Sn-X (where X = Cl, Br, I)

This application is conceptually similar to how N-sulfenylphthalimides act as electrophilic sulfenylating agents, demonstrating that the phthalimide group can be effectively transferred from its bond with a heteroatom to an organic substrate. nih.gov

Carbon-Tin Bond Formation Reactions

The synthesis of this compound involves the formation of a tin-nitrogen bond, but the foundational carbon-tin bonds of the triethyltin group are typically formed beforehand. The primary methods for creating C-Sn bonds are through the reaction of a tin halide with an organometallic nucleophile.

A common route to tetraalkyltin compounds, such as tetraethyltin, involves the use of Grignard reagents. wikipedia.org Tin tetrachloride is treated with an excess of ethylmagnesium bromide to yield tetraethyltin.

SnCl4 + 4 CH3CH2MgBr → (CH3CH2)4Sn + 4 MgClBr wikipedia.org

Subsequently, a redistribution reaction, also known as the Kocheshkov comproportionation, can be employed to obtain triethyltin halides. wikipedia.org By controlling the stoichiometry, tetraethyltin can react with tin tetrachloride to produce triethyltin chloride.

3 (CH3CH2)4Sn + SnCl4 → 4 (CH3CH2)3SnCl wikipedia.org

The formation of the tin-nitrogen bond in this compound would likely proceed through the reaction of a triethyltin halide with a phthalimide salt, such as potassium phthalimide. This nucleophilic substitution reaction would displace the halide on the tin atom.

(CH3CH2)3SnCl + K+[N(CO)2C6H4]- → (CH3CH2)3Sn-N(CO)2C6H4 + KCl

This proposed synthesis is analogous to the formation of other organotin amides and imides. The reaction is driven by the formation of a stable salt byproduct.

Table 1: Representative Carbon-Tin Bond Formation Reactions

| Reactants | Product | Reaction Type | Reference |

| SnCl4, CH3CH2MgBr | (CH3CH2)4Sn | Grignard Reaction | wikipedia.org |

| (CH3CH2)4Sn, SnCl4 | (CH3CH2)3SnCl | Redistribution | wikipedia.org |

| (CH3CH2)3SnCl, K-Phthalimide | (CH3CH2)3Sn-Phthalimide | Nucleophilic Substitution | Proposed |

Activation of Substrates and Nucleophilic Additions

Organotin compounds can function as Lewis acids, with their acidity influenced by the electronegativity of the groups attached to the tin atom. gelest.com The phthalimide group, being electron-withdrawing, is expected to enhance the Lewis acidity of the triethyltin moiety in this compound. This increased Lewis acidity would allow it to coordinate to and activate electrophilic substrates, such as the oxygen of a carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack. lupinepublishers.com

The general mechanism for Lewis acid catalysis of a nucleophilic addition to a carbonyl compound by this compound would involve the initial coordination of the tin atom to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon. A nucleophile can then attack the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup would yield the final alcohol product.

R2C=O + (Et)3Sn-Phth → [R2C=O···Sn(Et)3-Phth] (Activated Complex) [R2C=O···Sn(Et)3-Phth] + Nu- → [R2C(Nu)O-Sn(Et)3-Phth] [R2C(Nu)O-Sn(Et)3-Phth] + H2O → R2C(Nu)OH + [(Et)3Sn-Phth(OH)]

In addition to acting as a Lewis acid catalyst, organotin reagents can also participate directly in nucleophilic additions through the transfer of an organic group from the tin atom to an electrophile. chemtube3d.com While the ethyl groups in this compound are generally less transferable than allyl or alkynyl groups, under certain conditions, such as activation with a strong Lewis acid or in the presence of a highly reactive electrophile, the transfer of an ethyl group could occur.

The mechanism of such a transfer would involve the coordination of the electrophile to a Lewis acid (which could be another molecule of the organotin compound or an added catalyst), followed by the nucleophilic attack of the ethyl group from the triethyltin moiety.

Table 2: Plausible Nucleophilic Addition Scenarios Involving this compound

| Electrophile | Nucleophile | Role of this compound | Product Type |

| Aldehyde (RCHO) | External Nucleophile (e.g., RMgX) | Lewis Acid Catalyst | Secondary Alcohol |

| Ketone (R2CO) | External Nucleophile (e.g., RLi) | Lewis Acid Catalyst | Tertiary Alcohol |

| Aldehyde (RCHO) | Ethyl group from (Et)3Sn-Phth | Nucleophilic Reagent | Secondary Alcohol |

Theoretical and Computational Investigations of Triethyltin Phthalimide

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in organotin compounds like triethyltin (B1234975) phthalimide (B116566) can be effectively elucidated through a combination of computational quantum chemistry methods. These techniques provide deep insights into the molecule's stability, reactivity, and the characteristics of its chemical bonds.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity.

For a molecule like triethyltin phthalimide, DFT calculations would reveal the distribution of these frontier orbitals. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phthalimide ring or the Sn-N bond, while the LUMO would be distributed over the regions susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies (DFT) (Note: This data is representative for a generic organotin compound and not specific to this compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Charge Analysis and Electrostatic Potentials

Charge analysis methods, often performed in conjunction with DFT calculations, are used to determine the partial atomic charges on each atom in a molecule. This information is vital for understanding the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. Red regions on an MEP surface indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the phthalimide group and a region of positive potential around the tin atom and the ethyl groups' hydrogen atoms.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure.

Computational NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. researchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. nih.gov These predicted spectra are invaluable for confirming the molecular structure and for assigning the signals in experimental spectra. For this compound, GIAO calculations would provide theoretical chemical shifts for the distinct protons and carbons of the ethyl groups and the phthalimide ring, as well as the characteristic ¹¹⁹Sn chemical shift, which is highly sensitive to the coordination environment of the tin atom.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO) (Note: This data is representative for a generic organotin compound and not specific to this compound)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (CH₂) | 1.3 |

| ¹H (CH₃) | 1.1 |

| ¹³C (Phthalimide C=O) | 168.0 |

| ¹³C (Phthalimide Ar-C) | 134.5, 123.8 |

| ¹³C (CH₂) | 15.2 |

Predicted Vibrational Frequencies and Intensities

Table 3: Illustrative Predicted Vibrational Frequencies (Note: This data is representative for a generic organotin compound and not specific to this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch | 1750, 1725 |

| C-N stretch | 1380 |

| Sn-C stretch | 530 |

Simulated UV-Vis Spectra

The electronic absorption properties of this compound can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). scirp.org This method is widely used for calculating the excitation energies and oscillator strengths that constitute a simulated UV-Vis spectrum. scirp.orgresearchgate.net The process involves first optimizing the ground-state geometry of the molecule using DFT, often with a hybrid functional like B3LYP and a suitable basis set such as 6-311++G(d,p). niscpr.res.in

Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λ_max). niscpr.res.in To account for the effect of different environments, these simulations can incorporate a solvent model, such as the Polarizable Continuum Model (PCM), which evaluates the energetic behavior of the molecule in various solvents. niscpr.res.in

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the phthalimide moiety. Studies on similar N-substituted phthalimides, such as N-(methyl)phthalimide and N-(2-bromoethyl)phthalimide, show characteristic absorption bands in the UV region. niscpr.res.in The primary transitions are typically of the π→π* type within the aromatic system of the phthalimide group. The triethyltin group is not expected to have a major chromophoric contribution in the near-UV or visible range but can electronically influence the phthalimide system.

A comparative analysis of simulated spectra for related phthalimide derivatives provides insight into the expected absorption characteristics.

| Compound | Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|---|

| N-(methyl)phthalimide | Gas Phase | 287.96 | 4.30 | 0.038 | HOMO -> LUMO |

| N-(methyl)phthalimide | Methanol | 291.54 | 4.25 | 0.065 | HOMO -> LUMO |

| N-(2-bromoethyl)phthalimide | Gas Phase | 288.63 | 4.29 | 0.038 | HOMO -> LUMO |

| N-(2-bromoethyl)phthalimide | Methanol | 292.20 | 4.24 | 0.066 | HOMO -> LUMO |

Reaction Mechanism Elucidation

The reactivity of this compound is centered around the tin atom and the Sn-N bond. Computational chemistry provides powerful tools to elucidate the mechanisms of its potential reactions, such as ligand exchange or cleavage of the tin-nitrogen bond. acs.orgfigshare.com

Transition State Characterization for Ligand Exchange and Other Reactions

A key aspect of studying a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. sioc-journal.cn Computationally, a transition state is located on the potential energy surface and confirmed by frequency calculations, where it must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants and products. sioc-journal.cn Intrinsic Reaction Coordinate (IRC) calculations are then used to verify that the identified TS correctly connects the desired reactants and products. sioc-journal.cn

For this compound, several reaction types can be investigated:

Ligand Exchange at the Tin Center: The tin atom in this compound is tetracoordinate but can expand its coordination sphere. unipi.it Ligand exchange with a nucleophile (Nu) could proceed through an associative mechanism, where the nucleophile coordinates to the tin center to form a pentacoordinate trigonal bipyramidal intermediate or transition state. rsc.org Alternatively, a dissociative mechanism, involving the initial cleavage of the Sn-N bond, is also possible.

Cleavage of the Sn-N Bond: This reaction is fundamental to the utility of related compounds in synthesis. The reaction with a nucleophile, such as a halide or hydroxide (B78521), would likely proceed via an S_N2-type mechanism at the tin atom. acs.orgfigshare.com Ab initio computational studies on the reaction of organotin enolates with halides show that such reactions proceed through an S_N2 mode. acs.orgfigshare.com

Reaction Energetics and Kinetics

The following table presents illustrative energetic data from a computational study on a related organotin reaction system, highlighting the kinetic and thermodynamic parameters that could be calculated for this compound.

| Reaction System | Reaction Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Four-coordinated Tin Enolate + MeBr | Alkylation (SN2) | 29.9 | -1.8 |

| Five-coordinated Tin Enolate + MeBr | Alkylation (SN2) | 22.2 | -28.5 |

Conformation and Conformational Dynamics

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. The molecule's conformation is primarily defined by the geometry around the tin center, the orientation of the ethyl groups, and the rotation around the Sn-N bond.

Computational methods like molecular docking and molecular dynamics (MD) simulations are used to explore the conformational landscape of molecules. nih.govscielo.br Geometry optimization using DFT typically reveals the lowest energy (most stable) conformation. For this compound, the tin atom is expected to adopt a distorted tetrahedral geometry. Computational studies on similar organotin compounds have validated this approach by comparing optimized structures to X-ray crystallography data. tandfonline.comutep.edu

Molecular dynamics simulations can provide insight into the molecule's behavior over time, revealing the accessible conformations and the dynamics of their interconversion. nih.govmdpi.com For this compound, key dynamic processes would include:

Rotation of Ethyl Groups: The ethyl chains attached to the tin atom are flexible and can rotate freely.

Rotation about the Sn-N Bond: Torsional rotation around the bond connecting the triethylstannyl group to the phthalimide nitrogen would define the relative orientation of the two main moieties.

Pyramidalization at Nitrogen: The geometry at the phthalimide nitrogen atom can also exhibit some flexibility.

These conformational dynamics influence how the molecule interacts with its environment, such as binding to biological targets. nih.govnih.gov MD simulations have been used to study the binding of various organotin compounds to proteins, showing how the molecule adapts its conformation within a binding site. nih.govmdpi.comnih.gov

Design Principles and Structure-Property Relationships

The chemical properties and biological activity of this compound are governed by the interplay between its structural components: the triethyltin group and the phthalimide ring. Understanding the relationship between structure and property is crucial for designing new compounds with tailored functions. researchgate.netresearchgate.net Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies on organotins often use physicochemical parameters and quantum chemical descriptors to correlate structure with activity. researchgate.net

Key design principles based on the known chemistry of organotins and phthalimides include:

The Nature of Organic Groups on Tin: The biological activity of triorganotin compounds (R₃SnX) is highly dependent on the nature of the R groups. researchgate.net For trialkyltins, toxicity is generally maximal for ethyl and propyl groups. Aryl groups tend to result in lower toxicity than alkyl groups. researchgate.net Therefore, modifying the ethyl groups in this compound to other alkyl or aryl groups would be a primary strategy to modulate its biological profile.

The Phthalimide Moiety: The phthalimide group acts as a bulky, planar substituent. Modifications to its aromatic ring, such as introducing electron-donating or electron-withdrawing groups, would alter the electronic properties (e.g., HOMO/LUMO levels) of the entire molecule. researchgate.net This can influence its reactivity, optical properties, and intermolecular interactions. nih.gov

The Sn-N Bond: The reactivity of the compound is linked to the stability of the Sn-N bond. Structural modifications that influence the bond's strength could tune the compound's stability and its ability to deliver the triethyltin moiety to a target.

| Structural Feature | Associated Property | Principle for Modification |

|---|---|---|

| Alkyl/Aryl groups (R) on Tin | Toxicity, Reactivity | Triorganotins show the highest cytotoxicity. Activity varies with the type of R group (Alkyl > Aryl). researchgate.net |

| Leaving Group (X) | Bioavailability, Stability | The X group (in this case, phthalimide) can influence transport to the site of activity and stability. researchgate.net |

| Phthalimide Ring Substituents | Electronic and Optical Properties | Substitution on the aromatic ring can tune HOMO/LUMO energies and absorption spectra. researchgate.net |

| Overall Molecular Geometry | Binding Affinity, Steric Hindrance | The size and shape of the molecule dictate its ability to fit into active sites of enzymes or receptors. tandfonline.comnih.gov |

Applications in Advanced Materials and Catalysis

Polymer Chemistry and Stabilization

Polyvinyl Chloride (PVC) Stabilizers

Organotin compounds are a commercially important class of heat stabilizers for polyvinyl chloride (PVC). They function by preventing the thermal degradation of PVC during processing at high temperatures. The stabilization mechanism generally involves the substitution of labile chlorine atoms in the PVC structure and the scavenging of hydrogen chloride, which is a byproduct of degradation. While various alkyltin compounds, such as those based on methyltin, butyltin, and octyltin, are extensively used and studied, specific data on the efficacy and application of Triethyltin (B1234975) phthalimide (B116566) as a PVC stabilizer is not present in the reviewed literature.

Catalysts for Polymerization Processes (e.g., Polyurethane Foams, Silicones)

Organotin compounds are widely employed as catalysts in the production of various polymers. For instance, they are effective catalysts for the formation of polyurethane foams, facilitating the reaction between isocyanates and polyols. They also find use in the curing of silicone elastomers (room-temperature vulcanizing, RTV) and in other esterification and transesterification reactions. Despite the broad utility of organotin catalysts, specific studies detailing the catalytic activity of Triethyltin phthalimide in the synthesis of polyurethane foams or silicones could not be identified in the available scientific and technical databases.

Optoelectronic Materials

The field of optoelectronic materials often utilizes organic and organometallic compounds for applications such as Organic Light Emitting Diodes (OLEDs). The electronic and photophysical properties of these materials are of paramount importance.

Organic Light Emitting Diodes (OLEDs) and Related Devices

Phthalimide derivatives are known to be used as building blocks for electron-transporting and emitting materials in OLEDs due to their electron-deficient nature and high thermal stability. Organometallic complexes can also serve as phosphorescent emitters. However, a review of the current literature does not reveal any specific research on the synthesis or application of this compound in the context of OLEDs or other related optoelectronic devices.

Tunable Optical Properties through Ligand Modulation

The optical properties of organometallic compounds can often be fine-tuned by modifying the ligands attached to the metal center. This principle is widely used in the design of materials for optoelectronics. While this is a general strategy in materials science, there is no specific information available that describes the modulation of the optical properties of this compound through ligand exchange or modification for any particular application.

General Catalysis in Organic Synthesis

Organotin compounds have a long history as reagents and catalysts in a variety of organic transformations, most notably in Stille cross-coupling reactions. The phthalimide moiety is also a common structural motif in organic chemistry and can be introduced using various synthetic methods. Nevertheless, searches of chemical databases and literature provide no specific examples or studies where this compound is employed as a catalyst for general organic synthesis reactions.

Homogeneous Catalysis

Applications as Catalytic Reagents

Organotin compounds serve as versatile reagents in a variety of catalytic processes. sgs.com They are instrumental in speeding up chemical reactions, particularly in polymerization processes for polyurethanes, polyesters, and silicones. sgs.com For example, dibutyltin (B87310) dilaurate is a widely used catalyst for polyurethane formation and silicone vulcanization. wikipedia.orglupinepublishers.com The reactivity of organotin compounds can be tuned by altering the organic substituents on the tin atom, which affects the Lewis acidity and steric environment of the catalytic center. gelest.com Although direct evidence for this compound's role as a catalytic reagent is not documented in the searched literature, its structure suggests it could potentially function in reactions where organotin reagents are typically employed.

Intermediates and Reagents in Fine Chemical Synthesis

Organotin compounds are valuable intermediates and reagents in the synthesis of fine chemicals, offering a range of synthetic transformations. uthm.edu.my

Organotin halides are common precursors for the synthesis of other organotin derivatives. gelest.com These precursors can undergo nucleophilic substitution at the tin-halogen bond to introduce a variety of functional groups. gelest.com For example, symmetrical tetraorganotin compounds can be converted into mixed organotin chlorides through redistribution reactions. wikipedia.org These mixed organo-halo tin compounds can then be transformed into other organic derivatives. wikipedia.org While there is no specific information on the use of this compound as a direct precursor, its triethyltin moiety is a common structural motif in organotin chemistry.

Organotin hydrides are particularly useful reagents for selective transformations in multi-step organic syntheses. gelest.com They are employed in radical-mediated reactions, such as dehalogenations and the formation of carbon-carbon bonds. The phthalimide group itself is a versatile functional group in organic synthesis, often used as a protecting group for primary amines in the Gabriel synthesis. nih.gov Although no specific examples of this compound in selective transformations were found, the combination of an organotin and a phthalimide moiety suggests potential for unique reactivity in complex synthetic pathways.

Flame Retardants and Smoke Suppressants

Certain inorganic tin compounds have been shown to be effective as flame retardant synergists and smoke suppressants, particularly when used in conjunction with halogenated compounds. researchgate.net For instance, zinc hydroxystannate and zinc stannate have demonstrated good flame-retardant and smoke-suppressant properties in various polymers. researchgate.net The mechanism of action often involves the tin compounds promoting char formation in the condensed phase and, in halogenated systems, acting in the vapor phase by scavenging free radicals. researchgate.net There is no specific evidence in the searched literature to suggest that this compound is used as a flame retardant or smoke suppressant.

| Compound | Application | Relevant Findings |

| Zinc Hydroxystannate | Flame Retardant & Smoke Suppressant | Acts as a synergist, promoting char formation and scavenging free radicals in halogenated systems. researchgate.net |

| Zinc Stannate | Flame Retardant & Smoke Suppressant | Exhibits good flame-retardant and smoke-suppressant properties in various polymers. researchgate.net |

Anti-Wear Agents

Some oil-soluble organotin compounds have been investigated for their anti-wear properties in lubricants. vurup.sk Research has indicated that certain tin compounds can exhibit synergistic anti-wear effects when combined with other additives, such as organic borates. vurup.sk The mechanism is thought to involve the formation of a protective film on the rubbing surfaces. vurup.sk Reaction products of organotin oxides or halides with diorgano dithiophosphoric acids have also been shown to be effective multifunctional antioxidant and anti-wear additives. google.com However, no specific information regarding the use of this compound as an anti-wear agent was found in the reviewed literature.

| Compound Class | Application | Observed Effects |

| Oil-soluble tin compounds (e.g., stannic sebacate, tin stearate) | Anti-wear additives | Exhibit good anti-wear properties and show synergism with borate (B1201080) esters. vurup.sk |

| Reaction products of organotin oxides/halides and diorgano dithiophosphoric acids | Antioxidant and anti-wear additives | Effective multifunctional additives in lubricants, greases, and fuels. google.com |

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape for Triethyltin (B1234975) Phthalimide (B116566)

The current body of scientific literature specifically detailing the synthesis, characterization, and application of triethyltin phthalimide is sparse. Much of the understanding of this compound is inferred from the well-established chemistry of its constituent parts: the triethyltin moiety and the phthalimide ring system. Organotin compounds are known for their diverse applications, including as catalysts and PVC stabilizers, while phthalimide and its derivatives are extensively used in organic synthesis and medicinal chemistry. The intersection of these two chemical entities in this compound presents a landscape ripe for investigation. The limited available information suggests that its synthesis is achievable through standard methods like the Gabriel synthesis, but detailed characterization and reactivity studies are not widely reported.

Unexplored Avenues in Synthesis and Characterization

While the reaction of potassium phthalimide with a triethyltin halide is a probable synthetic route, a systematic study to optimize this reaction and explore alternative pathways is warranted. For instance, the direct reaction of phthalimide with a triethyltin precursor under various conditions could be investigated.

Potential Synthetic Routes:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Potassium Phthalimide | Triethyltin Chloride | Aprotic solvent (e.g., DMF) | This compound + KCl |

| Phthalimide | Bis(triethyltin) oxide | Dehydration | This compound + H₂O |

NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR data would provide detailed structural information. The ¹¹⁹Sn NMR chemical shift would be particularly insightful for understanding the electronic environment of the tin atom.

Infrared (IR) Spectroscopy: The characteristic carbonyl stretching frequencies of the phthalimide group would be sensitive to the electronic effects of the triethylstannyl group.

Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition.

Potential for Novel Chemical Reactivity and Catalytic Functions

The reactivity of the Sn-N bond in N-stannyl amides and imides is a key area for exploration. This bond is typically weaker than a C-N bond and can be cleaved by various reagents. Investigating the reactions of this compound with electrophiles and nucleophiles could reveal novel synthetic transformations.

The Lewis acidity of the tin center suggests potential catalytic applications. Organotin compounds are known to catalyze a range of organic reactions, including esterification, transesterification, and the formation of polyurethanes wikipedia.org. This compound could be explored as a catalyst in these and other transformations, with the phthalimide ligand potentially modulating the catalytic activity and selectivity.

Emerging Applications in Materials Science

Organotin compounds have long been used as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in the production of polymers roadmaptozero.comcdc.gov. While there is no specific mention of this compound in this context, its structure suggests it could be investigated for such applications. The presence of both the organotin moiety and the robust phthalimide group might impart unique properties to polymeric materials. For example, it could be explored as a precursor for forming tin-containing thin films or as a component in the synthesis of novel organotin polymers inchem.org.

Methodological Advancements in Computational Studies

Computational chemistry offers a powerful tool to investigate the properties of this compound in the absence of extensive experimental data. Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry: This would provide insights into the bond lengths and angles, particularly the Sn-N bond.

Calculate spectroscopic properties: Predicted NMR chemical shifts and IR frequencies would aid in the interpretation of experimental data.

Investigate the electronic structure: Analysis of the molecular orbitals and charge distribution would help in understanding the nature of the Sn-N bond and the reactivity of the molecule nih.gov.